6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one
Description
General Significance of Quinazolinone Derivatives in Chemical and Biological Sciences
Quinazolinone derivatives are a class of compounds that have demonstrated a wide array of pharmacological activities, establishing them as "privileged structures" in medicinal chemistry. researchgate.net This significance stems from their diverse biological profile, which includes anticancer, antimicrobial (antibacterial and antifungal), anticonvulsant, anti-inflammatory, analgesic, anti-HIV, and antihypertensive properties. nih.govmdpi.comnih.gov The versatility of the quinazolinone nucleus allows for substitutions at various positions, leading to a broad spectrum of biological effects. nih.gov For instance, certain derivatives have been developed into approved drugs for treating hypertension and cancer. nih.govnih.gov The core structure's ability to interact with a variety of biological targets underscores its importance in the ongoing quest for novel therapeutic agents. ptfarm.pl
The following table provides a summary of the diverse biological activities associated with quinazolinone derivatives:
| Biological Activity | Description |
| Anticancer | Inhibition of cancer cell proliferation through mechanisms like tyrosine kinase inhibition. nih.gov |
| Antimicrobial | Efficacy against various strains of bacteria and fungi. mdpi.com |
| Anti-inflammatory | Reduction of inflammation, with some derivatives showing activity comparable to standard drugs. |
| Anticonvulsant | Potential for managing seizures and other neurological conditions. |
| Analgesic | Pain-relieving properties. |
| Anti-HIV | Inhibition of the human immunodeficiency virus. mdpi.com |
Historical Development and Evolution of Quinazolinone Research Paradigms
The history of quinazolinone chemistry dates back to 1869, when the first derivative was synthesized. researchgate.net A significant advancement in the synthesis of quinazolinone derivatives was the Niementowski synthesis. nih.gov Over the decades, research has evolved from simple syntheses to the development of a vast library of derivatives with diverse functionalities. Early research focused on the fundamental chemistry and synthesis of the quinazolinone core. However, with the discovery of their potent and varied biological activities, the research paradigm shifted towards medicinal chemistry and drug development. researchgate.net Modern research paradigms focus on structure-activity relationship (SAR) studies to design and synthesize quinazolinone derivatives with enhanced potency and selectivity for specific biological targets. ptfarm.pl This has led to the development of sophisticated synthetic methodologies and a deeper understanding of how different substituents on the quinazolinone scaffold influence its pharmacological profile.
Rationale for Investigating Substituted Quinazolin-4(3H)-ones
The therapeutic potential of quinazolinone derivatives can be fine-tuned by introducing various substituents onto the core scaffold. The nature and position of these substituents play a crucial role in determining the compound's biological activity.
Halogenation, particularly the introduction of a bromine atom at the 6-position of the quinazolinone ring, is a common and effective strategy in the design of potent bioactive molecules. researchgate.net The presence of bromine at this position has been shown to enhance a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netcnr.it The bromo group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. evitachem.com For example, several studies have reported that 6-bromo-substituted quinazolinone derivatives exhibit significant cytotoxic activity against various cancer cell lines. researchgate.netmediresonline.org Halogenated quinazolinones also serve as versatile synthetic intermediates for further chemical modifications through cross-coupling reactions, allowing for the creation of a diverse library of polysubstituted derivatives. evitachem.com
The substituent at the 2-position of the quinazolin-4(3H)-one ring system is known to significantly impact the compound's biological activity. The introduction of a bulky alkyl group, such as a tert-butyl group, can have several important implications. The steric hindrance provided by the tert-butyl group can influence the molecule's conformation and its binding affinity to specific receptors or enzymes. nih.gov This steric bulk can also serve as a shield, protecting nearby functional groups from metabolic degradation and thereby increasing the compound's in vivo stability. organic-chemistry.org The tert-butyl group's lipophilic character can enhance the molecule's ability to cross cell membranes, which is a crucial factor for its bioavailability and therapeutic efficacy. Research on related quinazolinone structures has shown that the tert-butyl group can contribute to enhanced potency and an improved pharmacokinetic profile.
The chemical entity 6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one represents a molecule of significant interest in contemporary chemical and biological research. This interest is predicated on the synergistic effects anticipated from the combination of a 6-bromo substituent and a 2-tert-butyl group on the quinazolinone scaffold. While extensive research has been conducted on various 6-bromo-quinazolinones and quinazolinones bearing a 2-tert-butyl group, dedicated studies on this specific compound are less prevalent in the public domain.
However, based on established structure-activity relationships, it is hypothesized that this compound would exhibit a unique and potentially potent biological profile. The 6-bromo moiety is expected to enhance its pharmacological activity, while the 2-tert-butyl group could contribute to increased stability and favorable pharmacokinetic properties. The synthesis of this compound can be envisioned through established synthetic routes for quinazolinone derivatives, likely involving the cyclization of a suitably substituted anthranilic acid derivative with a precursor for the 2-tert-butyl group. evitachem.commdpi.com Further investigation into the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
6-bromo-2-tert-butyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-9-5-4-7(13)6-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
ATQOXIQCRZTQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=O)N1 |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 6 Bromo 2 Tert Butyl Quinazolin 4 3h One Analogues
Comprehensive Analysis of Substituent Effects on Biological Activity of Quinazolinones
The presence of a halogen atom, particularly at the 6-position of the quinazolinone ring, is a recurring theme in the design of potent bioactive agents. nih.gov SAR studies indicate that the introduction of a halogen at this position can significantly enhance the pharmacological profile of the compound, a finding that spans various therapeutic areas. nih.govnih.gov
Research has shown that the 6-halo substitution is important for activity, irrespective of the specific halogen used. unipa.it For instance, studies on anticancer agents have demonstrated that the presence of a halogen at the 6-position of the quinazoline (B50416) ring can improve anticancer effects. nih.gov In a series of 2-styrylquinazolin-4(3H)-ones, the 6-bromo substituted derivatives exhibited enhanced inhibitory activity compared to their 6-aryl–substituted counterparts, with literature suggesting that inhibitory activity increases as the size of the hydrophobic substituent at position 6 decreases. mdpi.com Similarly, a study on quinazolinone derivatives as anti-inflammatory agents identified a 6-bromo-substituted compound as the most potent derivative in its series. mdpi.com
The positive influence of the 6-bromo group is not universal and can be context-dependent. In one study of benzothiazole-substituted 2-phenyl quinazolinone derivatives, the brominated compounds showed lower anti-inflammatory activity than the unsubstituted derivatives. mdpi.com This highlights the intricate interplay between different substituents on the quinazolinone scaffold.
The table below summarizes findings on the effect of 6-position substitutions on biological activity from various studies.
| Compound Series | Substitution at C-6 | Observed Activity | Finding |
| Quinazolinone Derivatives | Halogen | Anticancer | Presence of halogen at C-6 can improve anticancer effects. nih.gov |
| 2-Styrylquinazolin-4(3H)-ones | Bromo | Antimitotic | 6-bromo derivatives show enhanced inhibitory activity compared to 6-aryl derivatives. mdpi.com |
| 3-Naphtalene-substituted quinazolinones | Bromo | Anti-inflammatory | The 6-bromo derivative was the most potent in the series, with 59.61% inhibition. mdpi.com |
| Benzothiazole-substituted 2-phenyl quinazolinones | Bromo | Anti-inflammatory | Brominated derivatives showed lower activity (21.3–27% protection) than unsubstituted ones (30–77.5% protection). mdpi.com |
Substituents at the 2-position of the quinazolinone ring are essential for various biological activities. nih.govresearchgate.net The nature of this substituent, whether it is a methyl, thiol, or a more complex group, plays a critical role in the molecule's interaction with its biological target. nih.gov
While specific SAR studies on the 2-(tert-butyl) group are not extensively detailed in the provided literature, the steric and electronic properties of this bulky aliphatic group can be inferred to have a significant impact. A study involving the synthesis of a 2-(tert-butyl)-hexahydroquinazolin-4(1H)-one derivative confirmed that the tert-butyl group adopts a pseudo-axial conformation. nih.gov This orientation creates a significant steric effect, which can influence how the molecule binds to a target receptor or enzyme active site by forcing other parts of the molecule or interacting groups into specific orientations. nih.gov For example, the steric hindrance from the pseudo-axial tert-butyl group forced a hydroperoxide group to attach to the opposite side of the ring in one studied reaction. nih.gov This conformational control can be pivotal for achieving selective and potent biological activity.
In broader SAR studies, the presence of bulky groups at the 2-position has been explored. For instance, in a computational study of quinazolinones as COX-II inhibitors, the highest binding energy was obtained when a cycloaliphatic substituent, specifically a cyclohexyl group, was present at the 2-position, highlighting the potential benefit of sterically demanding, non-aromatic groups at this position. unipa.it The tert-butyl group, being bulky and lipophilic, would be expected to engage in significant hydrophobic interactions within a target's binding pocket.
The N-3 position of the quinazolin-4(3H)-one nucleus is a key site for chemical modification and has been extensively shown to modulate biological activity. nih.govunipa.itresearchgate.net The introduction of various substituents, including aliphatic chains, aryl groups, and heterocyclic rings, can dramatically alter the pharmacological properties of the parent compound. researchgate.netmdpi.com
A computational study highlighted the positive contribution of introducing a bulky group at the N-3 position of the quinazolin-4(3H)-one nucleus. unipa.it The nature of this substituent is critical; for example, SAR studies on antifungal agents demonstrated that a hydrazine (B178648) moiety and a fluorophenyl substituent at the N-3 side chain are essential for maintaining or enhancing activity. mdpi.com In another study, the presence of a heterocyclic ring with a hydrogen bond acceptor atom at the 3-position was shown to be crucial for activity against COX-II, with the lack of such a bond being a major reason for moderate binding energies. unipa.it
The type of substituent at N-3 can direct the compound's activity profile. For instance, changing an aliphatic group to an aryl group at N-3 has been shown to enhance analgesic activity. mdpi.com Conversely, the introduction of electron-withdrawing groups at N-3 generally decreased this activity. mdpi.com The strategic placement of different functional groups allows for the fine-tuning of electronic and hydrophobic interactions with the target enzyme's active site. nih.gov
The following table illustrates the impact of N-3 substituents on various biological activities.
| Compound Series | Substituent at N-3 | Observed Activity | SAR Finding |
| Quinazolinone Analogues | Aliphatic vs. Aryl | Analgesic | Changing from an aliphatic to an aryl group enhanced analgesic activity. mdpi.com |
| Quinazolinone Analogues | Electron-withdrawing groups | Analgesic | Generally decreased the activity. mdpi.com |
| 4(3H)-QLO Scaffold | Hydrazine moiety and fluorophenyl group | Antifungal | Essential for maintaining or enhancing activity. mdpi.com |
| Quinazolinone Derivatives | Heterocycle with H-bond acceptor | COX-II Inhibition | A hydrogen acceptor atom in the N-3 heterocycle showed the best activity. unipa.it |
Positional Isomerism and its Implications for Structure-Activity Relationships
Positional isomerism plays a critical role in the SAR of quinazolinone derivatives. The specific placement of substituents on both the quinazolinone core and any attached aryl rings can lead to significant differences in biological potency and selectivity. For instance, studies have shown that placing a methyl group at the para position of a phenyl ring attached to the quinazolinone scaffold resulted in greater potency than placing it at the meta position. nih.gov Similarly, in the development of anticancer agents, the introduction of an alkoxycarbonyl group at the 4-position of an N-3 benzene (B151609) ring was found to be the optimal orientation for activity. mdpi.com
Conformational Analysis and Atropisomerism in Relation to Quinazolinone SAR
The three-dimensional structure and conformational flexibility of a molecule are paramount to its biological function. For quinazolinone derivatives, conformational analysis helps to understand how the molecule adapts its shape to fit into a biological target and how specific substituents influence this conformation.
Atropisomerism, a type of conformational chirality arising from hindered rotation around a single bond, is an increasingly important concept in drug design. nih.gov While not specifically documented for 6-bromo-2-(tert-butyl)quinazolin-4(3H)-one in the provided sources, it is highly relevant for quinazolinone analogues, especially those with bulky substituents on aryl rings at the N-3 or C-2 positions. Different atropisomers of the same compound can have distinct pharmacological profiles and target selectivities. nih.gov Analyzing the preferred dihedral conformations of ligands bound to different protein targets can reveal that preorganizing a potential atropisomeric axis into a specific conformational range can lead to significant gains in target selectivity. nih.gov
Methodologies for Developing Quantitative Structure-Activity Relationship (QSAR) Models for Quinazolinone-Based Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinazolinone-based compounds, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to guide the design of more potent molecules. nih.govrsc.orgunar.ac.id
The development of a robust 3D-QSAR model typically involves the following steps:
Data Set Preparation: A series of quinazolinone analogues with experimentally determined biological activities (e.g., IC₅₀ values) is selected. This set is usually divided into a training set for model generation and a test set for model validation. unar.ac.id
Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and energetically minimized. unar.ac.id A crucial step is aligning the molecules based on a common scaffold, often using the most active compound as a template. nih.govunar.ac.id This ensures that the differences in the calculated molecular fields are directly related to the differences in substituents.
Model Generation: Using software like SYBYL, CoMFA and CoMSIA models are generated. unar.ac.id These models calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the aligned molecules and use statistical methods like Partial Least Squares (PLS) to create a mathematical equation linking these fields to biological activity. nih.gov
Model Validation: The predictive power of the generated model is rigorously validated. Internal validation is often performed using the leave-one-out cross-validation method (q²). External validation is performed by using the model to predict the activity of the compounds in the test set (R²pred). nih.gov A statistically significant model will have high q² and r² values. nih.gov
Contour Map Analysis: The results of the 3D-QSAR analysis are visualized as 3D contour maps. nih.govunar.ac.id These maps highlight regions in space where modifications to the molecular fields (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) are predicted to either increase or decrease biological activity. nih.gov This provides strong guidance for the rational design of novel, more potent quinazolinone derivatives. nih.govrsc.org
For example, a QSAR study on quinazolinone derivatives as MMP-13 inhibitors revealed that electrostatic, hydrophobic, and H-bond acceptor fields were the primary influencers of activity. nih.gov Such insights are invaluable for avoiding the blindness of random drug design and providing a theoretical basis for synthesizing new potential inhibitors. nih.gov
Computational Chemistry and in Silico Modeling for 6 Bromo 2 Tert Butyl Quinazolin 4 3h One Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding how quinazolinone derivatives interact with biological targets, such as enzymes and receptors.
Prediction of Binding Affinities and Optimal Orientations
Molecular docking simulations are employed to predict the binding affinity and the most stable conformation (pose) of a ligand within the active site of a target protein. For derivatives of the 6-bromo-quinazolin-4(3H)-one scaffold, these studies have been crucial in identifying potential biological targets and optimizing lead compounds. For instance, in studies involving new series of quinazoline-4(3H)-one derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression, docking calculations have successfully predicted binding energies.
One study on 6-bromo quinazoline (B50416) derivatives reported calculated binding energies for compounds targeting EGFR. For example, compound 8a, a derivative, showed a binding energy of -6.7 kcal/mol, while compound 8c had a binding energy of -5.3 kcal/mol nih.gov. These values indicate the thermodynamic favorability of the ligand-protein complex formation. The optimal orientation, or binding mode, is also determined, showing how the quinazolinone core and its substituents position themselves to maximize interactions within the receptor's binding pocket nih.govcnr.it. In silico investigations of 6-methylquinazolin-4(3H)-one-based compounds as binders for the epigenetic reader Bromodomain-containing protein 9 (BRD9) also utilized molecular docking to validate the chemical core as a promising molecular platform for developing new binders cnr.itresearchgate.net.
Table 1: Predicted Binding Affinities of Quinazolinone Derivatives
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Derivative 8a | EGFR | -6.7 nih.gov |
| Derivative 8c | EGFR | -5.3 nih.gov |
| Gefitinib | EGFR | -127.495 (Docking Score) |
Note: Docking scores and binding energies are different metrics and may be calculated using different software and algorithms; they are not directly comparable.
Analysis of Key Intermolecular Interactions and Hot Spots
Beyond predicting binding energy, molecular docking provides a detailed map of the intermolecular interactions between the ligand and the protein. These interactions are critical for stabilizing the complex and are often concentrated in "hot spots"—regions within the binding site that contribute disproportionately to the binding free energy h1.conih.govresearchgate.net.
For 6-bromo-quinazoline derivatives docked into the EGFR active site, analysis revealed key interactions such as hydrogen bonds and other important contacts with key residues nih.gov. The quinazolinone scaffold itself often participates in crucial hydrogen bonding, while the substituents, such as the bromo group at the 6-position and the tert-butyl group at the 2-position, can form hydrophobic and van der Waals interactions. The presence of a halogen atom like bromine at the 6-position of the quinazoline ring has been shown to potentially enhance anticancer effects, likely by participating in specific interactions within the binding pocket nih.gov.
Identifying these interaction hot spots is a key strategy in drug design nih.govbiorxiv.org. By understanding which residues are critical for binding, medicinal chemists can design new analogs of 6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one that optimize these interactions, leading to improved potency and selectivity nih.gov.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules chemrxiv.org. It is a powerful tool for understanding the intrinsic properties of a molecule like this compound, including its geometry, electronic distribution, and chemical reactivity.
Conformational Energy Landscape Analysis
A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. DFT calculations can be used to explore the conformational energy landscape of a molecule, identifying the most stable (lowest energy) conformations. For a molecule with a flexible group like tert-butyl, multiple low-energy conformations may exist. DFT analysis allows researchers to determine the relative thermodynamic stability of different derivatives. For example, a DFT analysis performed at the B3LYP/6–31 + G(d, p) level for related 6-bromo quinazoline compounds found that one derivative (8a) was thermodynamically more stable than another (8c) nih.gov. This information is vital as the bioactive conformation—the shape the molecule adopts when binding to its target—must be energetically accessible.
Reactivity Predictions and Transition State Analysis
DFT is widely used to calculate electronic properties that help predict a molecule's chemical reactivity mdpi.com. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity nih.gov.
These calculations provide insights into how a molecule might interact with others or participate in chemical reactions. For a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, the HOMO-LUMO energy gap was calculated to be 4.8208 eV, providing information about its stability nih.gov. Furthermore, DFT can be used to model reaction mechanisms and calculate the energies of transition states. A theoretical study on the photooxidation of a related quinazolinone derivative used DFT at the B3LyP/6311++G** level to locate transition states, suggesting a two-step reaction mechanism with a low activation energy mdpi.comnih.gov. This level of analysis is crucial for understanding metabolic pathways or designing synthetic routes.
Table 2: DFT-Calculated Electronic Properties of a Related Bromo-Quinazolinone Derivative
| Property | Calculated Value (eV) |
|---|---|
| EHOMO | -6.4559 nih.gov |
| ELUMO | -1.6351 nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling in Quinazolinone Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For quinazolinone-based drug design, QSAR is a powerful predictive tool.
By developing a mathematical model based on a set of known quinazolinone analogs and their measured activities (e.g., IC50 values), researchers can predict the activity of new, unsynthesized compounds. This approach significantly accelerates the drug discovery process by prioritizing the synthesis of molecules with the highest predicted potency.
Several studies have successfully developed robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for quinazolin-4(3H)-one analogs as EGFR inhibitors nih.gov. These models provide contour maps that visualize the regions around the molecular scaffold where certain properties (e.g., steric bulk, electrostatic charge) would increase or decrease biological activity. For example, a QSAR study on quinazolin-4(3H)-ones as breast cancer inhibitors led to the development of a predictive model (R² = 0.919) that was subsequently used to design seven new, more potent molecules with predicted pIC50 values ranging from 5.43 to 5.91 researchgate.net. Such models serve as a guide for structural modifications to the this compound core to enhance its desired biological effects nih.govresearchgate.net.
Computational Prediction of In Vitro Biological Activities
While direct computational studies on this compound are not extensively documented in publicly available literature, the broader class of 6-bromo-quinazolinone derivatives has been the subject of numerous in silico investigations to predict their biological activities. These studies provide a framework for understanding how the specific compound of interest might be analyzed.
Molecular docking is a primary tool used to predict the binding affinity and interaction patterns of a ligand with a biological target. For instance, in studies of other 6-bromo-quinazoline derivatives, molecular docking has been employed to investigate their potential as anticancer agents by simulating their interaction with the active site of enzymes like epidermal growth factor receptor (EGFR). One such study on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives revealed that certain compounds could fit well into the EGFR active site, forming key hydrogen bonds and hydrophobic interactions, with calculated binding energies indicating strong affinity. nih.gov For example, a derivative, compound 8a, demonstrated a binding energy of -6.7 kcal/mol. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful technique. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For quinazolinone derivatives, QSAR studies have been instrumental in identifying the structural features that are crucial for their cytotoxic effects. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, including variations of the this compound scaffold.
Pharmacophore modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also vital components of in silico analysis. In a study on novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, computational tools were used to predict a range of properties, including drug-likeness and potential molecular targets, guiding further experimental evaluation. asianpubs.orgresearchgate.net
The following table summarizes representative findings from computational studies on related 6-bromo-quinazolinone derivatives, illustrating the types of data generated in such analyses.
| Compound Class | Target | Computational Method | Key Findings |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | EGFR | Molecular Docking, MD Simulation | Predicted binding energies up to -6.7 kcal/mol; identified key interactions with active site residues. nih.gov |
| 6-bromo-2-styrylquinazolin-4(3H)-ones | Dihydrofolate reductase (DHFR), Thymidylate synthase (TS) | Molecular Docking | Predicted binding motifs within the active sites of DHFR and TS. mdpi.comnih.gov |
| 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones | Various (predicted) | PASS, Molinspiration, Osiris, SwissADME | Predicted anthelmintic and antibacterial activities, drug-likeness, and bioactivity scores. asianpubs.orgresearchgate.net |
This table is illustrative and based on studies of related compounds, as specific data for this compound was not found.
Virtual Screening Approaches for Novel Quinazolinone Analogue Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is instrumental in the discovery of novel analogues of existing scaffolds like quinazolinone.
One common virtual screening workflow involves the use of a pharmacophore model derived from a known active ligand or the receptor's binding site. This model, which defines the essential 3D arrangement of chemical features required for biological activity, is then used to filter a database of compounds. For the discovery of novel quinazolinone analogues, a pharmacophore model could be built based on the key interactions observed in the docking of known active quinazolinones.
Structure-based virtual screening, which utilizes the 3D structure of the target protein, is another powerful method. In this approach, a library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinities. This method has been successfully applied to identify novel inhibitors for various targets using the quinazolinone scaffold.
Furthermore, machine learning and artificial intelligence are increasingly being integrated into virtual screening pipelines. These technologies can learn from existing data to predict the activity of new compounds with greater accuracy. For the discovery of novel quinazolinone analogues, a machine learning model could be trained on a dataset of known quinazolinones and their biological activities to screen vast chemical libraries for new potential hits.
A study on 6-methylquinazolin-4(3H)-one derivatives demonstrated a rational combination of in silico studies and chemical synthesis for the discovery of new epigenetic reader binders. cnr.it A virtual library of synthesizable compounds was created and subjected to molecular docking experiments based on 3D structure-based pharmacophore models. cnr.it This approach led to the successful identification and synthesis of several potent compounds. cnr.it
The following table outlines common virtual screening approaches that could be applied to the discovery of novel this compound analogues.
| Screening Approach | Description | Application to Quinazolinone Analogue Discovery |
| Pharmacophore-based Screening | Uses a 3D model of essential chemical features to filter compound libraries. | A pharmacophore model can be developed based on the 6-bromo-quinazolinone core and known active derivatives to identify novel compounds with similar interaction patterns. |
| Structure-based Virtual Screening (Molecular Docking) | Docks a library of compounds into the 3D structure of a biological target and ranks them by binding affinity. | Large chemical databases can be screened against a specific target (e.g., a kinase or enzyme) to find new 6-bromo-quinazolinone analogues that are predicted to bind strongly. |
| Ligand-based Virtual Screening (e.g., Similarity Searching) | Searches for compounds that are structurally similar to a known active molecule. | Starting with the this compound structure, similarity searches can identify commercially available or synthetically accessible analogues with potentially improved properties. |
| Machine Learning-based Screening | Employs algorithms trained on known data to predict the activity of new compounds. | A predictive model can be built using a dataset of known quinazolinone inhibitors to screen virtual libraries and prioritize compounds for synthesis and testing. |
Advanced Research Directions and Future Outlook for 6 Bromo 2 Tert Butyl Quinazolin 4 3h One
Exploration of Innovative Synthetic Strategies for Complex Quinazolinone Analogues
The synthesis of quinazolinone derivatives has evolved significantly, moving from traditional condensation reactions to more sophisticated and efficient methodologies. ijpsjournal.com A common and highly utilized method for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid followed by ring closure through condensation with amines. researchgate.net For the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones specifically, a key step is the condensation of a 6-bromo-2-substituted-benzoxazin-4-one with various amines. nih.gov
Modern synthetic approaches are continually being explored to create more complex and diverse quinazolinone analogues. These innovative strategies include:
Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions have emerged as powerful tools for constructing the quinazolinone core and for introducing diverse substituents. ujpronline.comnih.gov These methods often offer high yields and broad substrate scope.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for quinazolinone synthesis, offering a greener and more efficient alternative to conventional heating. ijpsjournal.comujpronline.com
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex quinazolinone derivatives in a single step from three or more starting materials, enhancing synthetic efficiency and enabling the rapid generation of compound libraries. ijpsjournal.comnih.gov
Photocatalysis: Visible-light-induced reactions represent a mild and environmentally friendly approach to forge key bonds in the synthesis of quinazolinones. researchgate.net
These advanced synthetic methods are crucial for accessing novel analogues of 6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one with enhanced pharmacological properties.
Rational Design Principles for Enhanced Selectivity and Potency of Quinazolinone Derivatives
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. mdpi.com Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of more potent and selective inhibitors targeting various enzymes and receptors.
Key design principles for enhancing the efficacy of quinazolinone derivatives include:
Substitutions at Positions 2 and 3: These positions are critical for modulating pharmacological activity. mdpi.comnih.gov For instance, the introduction of a bulky tert-butyl group at the 2-position, as in the title compound, can influence binding affinity and selectivity. The nature of the substituent at the N-3 position is also crucial, with various aromatic and aliphatic groups being explored to optimize interactions with the target protein. nih.gov
Halogenation at Position 6: The presence of a halogen, such as bromine at the 6-position, can significantly impact the compound's electronic properties and its ability to form halogen bonds with the target, often leading to increased potency. nih.govptfarm.pl
Lipophilicity and Hydrogen Bonding: The introduction of small, lipophilic groups can enhance inhibitory activity. mdpi.com Furthermore, the strategic placement of hydrogen-bond donors and acceptors is critical for achieving tight binding to the active site of target proteins. acs.org For example, in the design of EGFR inhibitors, hydrogen bonds between the N-1 of the quinazoline (B50416) ring and methionine residues in the ATP binding pocket are crucial for high potency. mdpi.com
A notable example of rational design is the development of quinazoline-based covalent inhibitors of KRAS G12C, where the quinazoline scaffold serves as a core for attaching a cysteine-targeting warhead. nih.govosti.gov Similarly, the 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core in the design of potent PARP-1 inhibitors. rsc.org
Strategies for Addressing Potential Resistance Mechanisms in Target Interactions
A significant challenge in the development of targeted therapies is the emergence of drug resistance. biomedres.us Cancer cells can develop resistance through various mechanisms, including mutations in the target protein, activation of alternative signaling pathways, and increased drug efflux. nih.gov
Strategies to overcome resistance mechanisms in the context of quinazolinone-based inhibitors include:
Combination Therapies: Combining a quinazolinone inhibitor with other therapeutic agents that target different pathways can be a powerful strategy to prevent or overcome resistance. nih.gov This approach can create synergistic effects and reduce the likelihood of cancer cells escaping treatment.
Targeting Multiple Pathways: Designing quinazolinone derivatives that can simultaneously inhibit multiple targets is a promising approach. nih.govnih.gov For example, compounds that inhibit both microtubule dynamics and multiple receptor tyrosine kinases could be effective against tumors that have developed resistance to single-target agents. nih.gov
Development of Irreversible Inhibitors: Covalent inhibitors that form a permanent bond with their target can be less susceptible to resistance mechanisms that involve mutations in the binding pocket. The quinazoline scaffold has been successfully used to develop such inhibitors. nih.gov
By anticipating and addressing potential resistance mechanisms during the drug design process, researchers can develop more durable and effective therapies based on the this compound scaffold.
Integration of Advanced Computational Techniques in Quinazolinone-Based Drug Discovery Pipelines
Computational methods have become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. researchgate.netnih.gov In the context of quinazolinone-based drug discovery, these techniques play a crucial role in:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the binding modes of quinazolinone derivatives and to guide the design of new compounds with improved affinity. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of virtual compounds and to prioritize synthetic efforts.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development, helping to identify compounds with favorable pharmacokinetic profiles. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more detailed understanding of binding interactions and the effects of mutations. researchgate.net
The integration of these computational techniques allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, leading to the faster identification of promising drug candidates.
Investigation of Synergistic Effects of Multiple Substitutions on Pharmacological Efficacy
The pharmacological profile of a quinazolinone derivative is determined by the combined effects of all its substituents. Understanding the synergistic or antagonistic interactions between different functional groups is crucial for optimizing therapeutic efficacy.
Multi-target directed agents, which are designed to interact with multiple biological targets, are a prime example of leveraging the effects of multiple substitutions. nih.gov By incorporating pharmacophoric features for different targets onto a single quinazolinone scaffold, it is possible to create agents with enhanced antitumor potential. nih.gov
Development of Novel Modalities (e.g., PROTACs, Covalent Inhibitors) Incorporating the Quinazolinone Scaffold
The versatility of the quinazolinone scaffold makes it an attractive platform for the development of novel therapeutic modalities beyond traditional small molecule inhibitors.
PROTACs (PROteolysis TArgeting Chimeras): PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. nih.gov The quinazolinone scaffold can be incorporated as the warhead that binds to the target protein of interest. This approach offers a catalytic mode of action and has the potential to target proteins that have been difficult to inhibit with conventional small molecules. nih.gov
Covalent Inhibitors: As mentioned earlier, the quinazolinone framework can be used to design covalent inhibitors that form an irreversible bond with their target, often leading to enhanced potency and prolonged duration of action. nih.govacs.org This strategy is particularly effective for targeting kinases with a reactive cysteine residue in their active site. nih.gov
The development of these advanced modalities represents a significant frontier in quinazolinone-based drug discovery, with the potential to address unmet medical needs and overcome the limitations of existing therapies.
Q & A
Q. Critical parameters :
- Temperature : Elevated temperatures (reflux) improve cyclization but may degrade heat-sensitive intermediates.
- Solvent polarity : Acetic acid facilitates bromination, while ethanol aids in recrystallization purity.
- Purification : Recrystallization solvents (ethanol vs. super-dry ethanol) significantly impact yield and purity .
Basic: Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?
Answer:
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1686 cm⁻¹, NH₂ at 3448 cm⁻¹) .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) confirms substituent positions (e.g., tert-butyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- Elemental analysis : Validates bromine content (calc. 31.37% vs. found 31.12%) and nitrogen stoichiometry .
- TLC : Monitors reaction progress using cyclohexane:ethyl acetate (2:1) as the mobile phase .
Advanced tip : High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities in complex derivatives, especially when steric effects distort NMR signals .
Basic: What in vitro biological assays are typically employed to evaluate the antimicrobial activity of quinazolinone derivatives?
Answer:
Common assays include:
- Agar dilution method : Determines minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans, with penicillin G and amphotericin B as standards .
- Disc diffusion : Assesses zone-of-inhibition diameter for antibacterial activity .
- Cytotoxicity screening : Uses MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) to evaluate anticancer potential .
Key findings : Schiff base derivatives exhibit mild-to-moderate activity (MIC: 25–50 µg/mL), highlighting the need for substituent optimization .
Advanced: How can researchers optimize reaction conditions to enhance yield and purity during halogenation or cyclization?
Answer:
- Halogenation :
- Use dropwise addition of bromine in acetic acid to control exothermicity.
- Replace room temperature with controlled cooling (0–5°C) to minimize side reactions .
- Cyclization :
- Employ microwave irradiation (e.g., 150 W, 10 min) to reduce reaction time from hours to minutes while maintaining 70–80% yield .
- Optimize solvent systems (e.g., glacial acetic acid with anhydrous sodium acetate) to stabilize intermediates .
Case study : Microwave-assisted synthesis of pyrazolyl-oxopropyl derivatives achieved 85% yield vs. 55% for conventional methods .
Advanced: What strategies resolve discrepancies between reported synthetic yields or spectral data?
Answer:
- Yield discrepancies : Compare reaction scales (e.g., 0.01 mol vs. 0.075 mol) and purification techniques. For example, recrystallization from super-dry ethanol improved purity but reduced yield by 10% .
- Spectral conflicts : Cross-validate using multiple techniques (e.g., ¹³C NMR and HRMS) for derivatives with overlapping IR peaks (e.g., C=N vs. C=O stretches) .
- Reproducibility : Document exact solvent grades (e.g., anhydrous pyridine vs. technical grade) and humidity controls, as moisture degrades intermediates .
Advanced: How do substituents influence the biological activity and stability of quinazolinone derivatives?
Answer:
- Electron-donating groups (e.g., -NH₂) : Enhance stability via resonance (e.g., 3-amino derivatives resist hydrolysis) but may reduce bioavailability due to hydrogen bonding .
- Bulky groups (e.g., tert-butyl) : Improve metabolic stability by steric shielding but can hinder target binding .
- Aryl hydrazides : Increase lipophilicity, enhancing membrane permeability but risking cytotoxicity .
SAR insight : Pyridyl substituents at the 3-position show 2-fold higher antimicrobial activity than phenyl analogs, linked to improved target affinity .
Advanced: What are the advantages of microwave-assisted synthesis for quinazolinone derivatives?
Answer:
- Time efficiency : Reduces reaction time from 8–10 hours to 10–30 minutes .
- Yield improvement : Achieves 85% yield for pyrazolyl-oxopropyl derivatives vs. 60% for thermal methods .
- Energy efficiency : Lower energy consumption (150 W vs. 500 W for oil baths).
- Scalability : Compatible with parallel synthesis for high-throughput screening libraries .
Limitation : Requires specialized equipment and optimization of microwave parameters (power, pressure) for each derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
